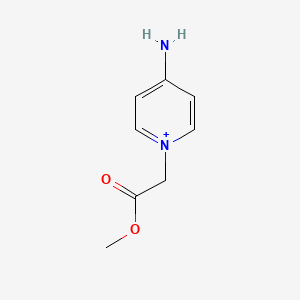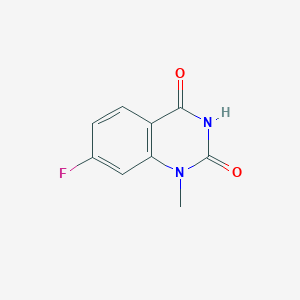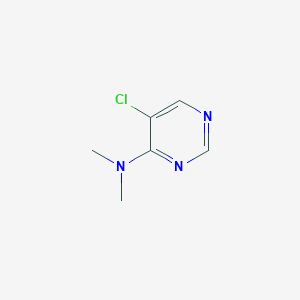![molecular formula C28H24O10 B13013024 3-[7-(2-carboxyethyl)-3,6-dihydroxy-3'-oxospiro[10H-anthracene-9,1'-2-benzofuran]-2-yl]propanoic acid;deuterioformic acid](/img/structure/B13013024.png)
3-[7-(2-carboxyethyl)-3,6-dihydroxy-3'-oxospiro[10H-anthracene-9,1'-2-benzofuran]-2-yl]propanoic acid;deuterioformic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[7-(2-carboxyethyl)-3,6-dihydroxy-3’-oxospiro[10H-anthracene-9,1’-2-benzofuran]-2-yl]propanoic acid;deuterioformic acid is a complex organic compound with a unique spiro structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[7-(2-carboxyethyl)-3,6-dihydroxy-3’-oxospiro[10H-anthracene-9,1’-2-benzofuran]-2-yl]propanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the anthracene and benzofuran intermediates, followed by their coupling under specific conditions to form the spiro compound. Common reagents used in these reactions include strong acids, bases, and oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-[7-(2-carboxyethyl)-3,6-dihydroxy-3’-oxospiro[10H-anthracene-9,1’-2-benzofuran]-2-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
3-[7-(2-carboxyethyl)-3,6-dihydroxy-3’-oxospiro[10H-anthracene-9,1’-2-benzofuran]-2-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 3-[7-(2-carboxyethyl)-3,6-dihydroxy-3’-oxospiro[10H-anthracene-9,1’-2-benzofuran]-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
3-(2-carboxyethyl)-7-chloro-1H-indole-2,4-dicarboxylic acid: Similar in structure but contains an indole moiety instead of anthracene.
3,3’-(anthracene-9,10-diyl)dipropanoic acid: Shares the anthracene core but lacks the spiro structure.
Uniqueness
3-[7-(2-carboxyethyl)-3,6-dihydroxy-3’-oxospiro[10H-anthracene-9,1’-2-benzofuran]-2-yl]propanoic acid is unique due to its spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C28H24O10 |
|---|---|
Peso molecular |
521.5 g/mol |
Nombre IUPAC |
3-[7-(2-carboxyethyl)-3,6-dihydroxy-3'-oxospiro[10H-anthracene-9,1'-2-benzofuran]-2-yl]propanoic acid;deuterioformic acid |
InChI |
InChI=1S/C27H22O8.CH2O2/c28-22-12-16-9-17-13-23(29)15(6-8-25(32)33)11-21(17)27(20(16)10-14(22)5-7-24(30)31)19-4-2-1-3-18(19)26(34)35-27;2-1-3/h1-4,10-13,28-29H,5-9H2,(H,30,31)(H,32,33);1H,(H,2,3)/i;1D |
Clave InChI |
SBDPBKUJVXZELX-DIYDOPDJSA-N |
SMILES isomérico |
[2H]C(=O)O.C1C2=CC(=C(C=C2C3(C4=CC=CC=C4C(=O)O3)C5=CC(=C(C=C51)O)CCC(=O)O)CCC(=O)O)O |
SMILES canónico |
C1C2=CC(=C(C=C2C3(C4=CC=CC=C4C(=O)O3)C5=CC(=C(C=C51)O)CCC(=O)O)CCC(=O)O)O.C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl(4aR,8aR)-octahydro-6H-pyrido[3,4-b][1,4]oxazine-6-carboxylate](/img/structure/B13012943.png)
![Ethyl 2-(benzyloxy)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13012944.png)
![4-Chlorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13012950.png)
![{3-Bromobicyclo[1.1.1]pentan-1-yl}methylacetate](/img/structure/B13012954.png)
![tert-Butyl 4-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13012959.png)
![7-Bromofuro[3,2-b]pyridine](/img/structure/B13012966.png)
![(1S,4S,6R)-tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13012971.png)
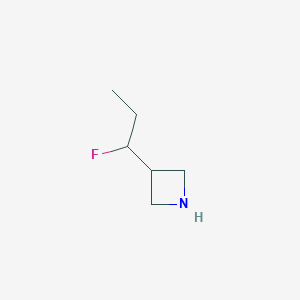

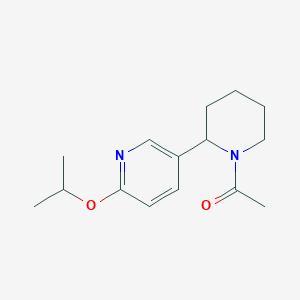
![(S)-7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13012998.png)
